Achiral Gem-Disubstitution in 5,5-Dimethylpiperazin-2-one vs. Chiral Mono-Substituted Analogs
5,5-Dimethylpiperazin-2-one possesses a unique gem-disubstituted quaternary carbon at the 5-position, rendering the molecule achiral with no defined stereocenters. This contrasts sharply with analogs like (5R)-1,5-Dimethyl-2-piperazinone, which contains a chiral center at the 5-position . The absence of chirality in 5,5-Dimethylpiperazin-2-one can be a differentiating advantage in certain synthetic and medicinal chemistry contexts, as it eliminates the complexities and costs associated with enantiomeric separations and stereochemical purity analysis.
| Evidence Dimension | Presence of Stereocenters |
|---|---|
| Target Compound Data | 0 undefined atom stereocenters |
| Comparator Or Baseline | (5R)-1,5-Dimethyl-2-piperazinone: 1 chiral center at C5 |
| Quantified Difference | Achiral vs. Chiral |
| Conditions | Structural analysis based on SMILES and IUPAC nomenclature |
Why This Matters
Procurement of an achiral building block avoids the analytical burden and potential variability associated with chiral purity, which can be a critical consideration in early-stage medicinal chemistry and scale-up.
